2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide
Description
The compound "2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide" is a sulfonamide derivative featuring a 2,6-difluorobenzene core linked to a 1-methylpyrazole moiety via an ethyl chain. The fluorine atoms at positions 2 and 6 on the benzene ring may enhance metabolic stability and bioavailability compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .
Properties
IUPAC Name |
2,6-difluoro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2S/c1-23-17(10-11-21-23)14-7-5-13(6-8-14)9-12-22-26(24,25)18-15(19)3-2-4-16(18)20/h2-8,10-11,22H,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVARSYPUZNNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Difluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide (CAS Number: 2640971-18-0) is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and cardiovascular effects. This compound features a unique structure that may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
The molecular formula of the compound is , with a molecular weight of 377.4 g/mol. The structure includes two fluorine atoms and a pyrazole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 2640971-18-0 |
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound, Hu7691, has shown low activity in inducing apoptosis in HaCaT cells but possesses promising kinase selectivity and excellent anticancer cell proliferation potencies . This suggests that the sulfonamide derivatives may modulate key signaling pathways involved in cancer cell growth.
Cardiovascular Effects
Research indicates that various benzene sulfonamides can influence cardiovascular parameters. In an isolated rat heart model, certain sulfonamide derivatives were shown to affect perfusion pressure and coronary resistance. For example, compounds like 4-(2-aminoethyl)-benzenesulfonamide demonstrated a decrease in perfusion pressure over time compared to controls . This highlights the potential of sulfonamide derivatives in cardiovascular pharmacology.
Study on Perfusion Pressure
A study evaluated the effects of different sulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that specific compounds could significantly alter hemodynamic parameters:
| Compound | Dose | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | No change |
| Benzene Sulfonamide | 0.001 nM | Moderate decrease |
| 4-(2-aminoethyl)-benzenesulfonamide | 0.001 nM | Significant decrease |
| 2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide | 0.001 nM | Minimal effect |
This data supports the hypothesis that structural modifications in sulfonamides can lead to varying biological effects, particularly concerning cardiovascular health .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects may involve interactions with specific receptors or enzymes implicated in cancer and cardiovascular function. For instance, some sulfonamides have been identified as inhibitors of carbonic anhydrase , which plays a role in regulating blood pH and fluid balance.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related sulfonamide derivatives from the provided evidence, highlighting differences in substituents, synthesis, and properties.
Key Observations:
Substituent Effects on Synthesis and Stability: Electron-withdrawing groups (e.g., nitro in 17) correlate with higher melting points (227–228.5°C) compared to electron-donating groups (e.g., dimethylamino in 16, 179–180.5°C) . The target compound’s 2,6-difluoro substitution likely increases polarity and thermal stability. Pyrazole-containing compounds (e.g., 18) exhibit moderate yields (49%) due to steric challenges in cyclization reactions . The target’s 1-methylpyrazole group may face similar synthetic hurdles.
Spectroscopic Trends :
- In 15–17 , the sulfonamide NH protons resonate at δ ~10.5–11.0 ppm in $ ^1H $-NMR, while aromatic protons appear between δ 6.8–8.2 ppm depending on substituents . The target’s fluorine atoms would deshield adjacent protons, shifting $ ^1H $-NMR signals upfield.
- ESI–MS data for analogs (e.g., [M+Na]$^+$ at m/z 398.07 for 15 ) confirm molecular weights and purity .
Biological Relevance :
- Pyrazole sulfonamides (e.g., 18 and ’s compound) show diuretic and enzyme-inhibitory activities in silico . The target’s fluorinated backbone may enhance binding affinity to biological targets like carbonic anhydrases.
Table 2: Pharmacological and Computational Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
